![molecular formula C7H7ClO2 B14003533 7-Chlorobicyclo[2.2.1]heptane-2,3-dione CAS No. 824-25-9](/img/structure/B14003533.png)
7-Chlorobicyclo[2.2.1]heptane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorobicyclo[221]heptane-2,3-dione is a bicyclic compound with the molecular formula C7H7ClO2 It is a derivative of norbornane, featuring a chlorine atom and two ketone groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione typically involves the chlorination of bicyclo[2.2.1]heptane-2,3-dione. One common method is the reaction of bicyclo[2.2.1]heptane-2,3-dione with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chlorobicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) in aqueous or alcoholic solutions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 in acidic or basic conditions.
Major Products Formed
Substitution: Hydroxyl derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
7-Chlorobicyclo[2.2.1]heptane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in place of the chlorine atom.
7,7-Dichlorobicyclo[2.2.1]heptane: A derivative with two chlorine atoms.
Bicyclo[2.2.1]heptane-2,3-dione: The parent compound without the chlorine substitution.
Uniqueness
7-Chlorobicyclo[2.2.1]heptane-2,3-dione is unique due to the presence of both chlorine and ketone functional groups, which confer distinct reactivity and potential applications compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the ketone groups provide sites for reduction and oxidation reactions.
Propriétés
Numéro CAS |
824-25-9 |
|---|---|
Formule moléculaire |
C7H7ClO2 |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
7-chlorobicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2 |
Clé InChI |
HQZZGUDAHNYWJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1C(=O)C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



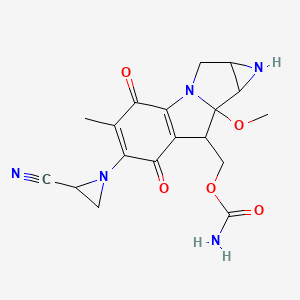
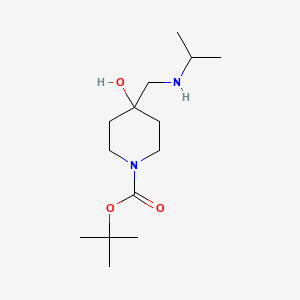
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
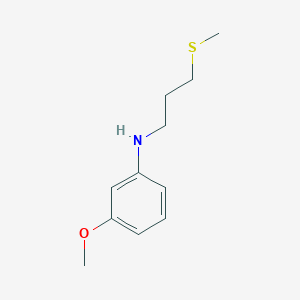
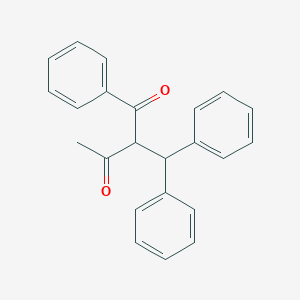
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
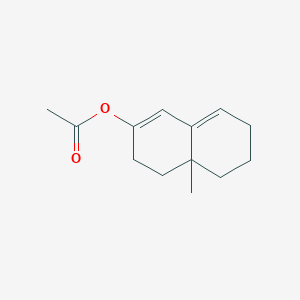

![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
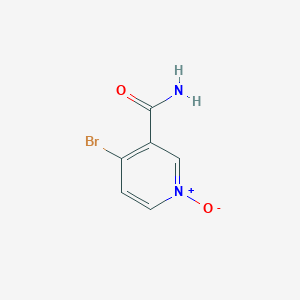
![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
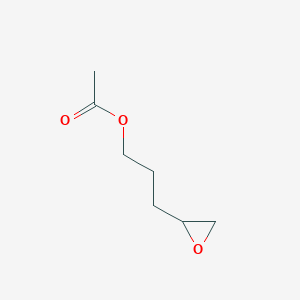
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
